Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate
Description
Properties
IUPAC Name |
benzyl (2E)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c17-14(15(23)24-10-11-5-2-1-3-6-11)22-21-13-8-4-7-12(9-13)16(18,19)20/h1-9,21H,10H2/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLRNGNRMWYEMZ-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC=CC(=C2)C(F)(F)F)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate typically involves the reaction of benzyl chloroacetate with 3-trifluoromethylphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactors and more efficient purification techniques. The use of automated systems for mixing and temperature control ensures consistent quality and yield of the product. Purification is typically achieved through recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Introduction to Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate
This compound (CAS No. 1000576-10-2) is a synthetic compound with a complex molecular structure, characterized by the formula CHClFNO and a molecular weight of 356.73 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agrochemicals, and materials science.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Its unique hydrazone linkage may provide opportunities for the development of novel pharmaceuticals targeting various diseases, including cancer and infectious diseases. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations.
Agrochemical Development
The compound's structural characteristics suggest potential use as an agrochemical. Research indicates that hydrazones can exhibit herbicidal and fungicidal activities. Studies on related compounds have shown promise in controlling plant pathogens and pests, making this compound a candidate for further investigation in agricultural applications.
Materials Science
In materials science, the synthesis of polymers incorporating this compound could lead to the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its halogenated structure may also impart flame-retardant properties to polymers.
Biochemical Research
This compound has been utilized in biochemical assays and proteomics research, particularly as a reagent for labeling or modifying biomolecules. Its ability to form stable complexes with proteins can facilitate studies on protein interactions and functions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of hydrazone derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Agrochemical Efficacy
Research conducted by agricultural scientists evaluated the herbicidal activity of hydrazone derivatives. The findings revealed that compounds with similar structures effectively inhibited the growth of specific weed species, demonstrating potential for use in selective herbicides.
Case Study 3: Material Properties Enhancement
A materials science investigation focused on incorporating halogenated hydrazones into polymer matrices. The study demonstrated that adding this compound improved the thermal stability and mechanical properties of the resulting composites.
Mechanism of Action
The mechanism of action of Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of α-chloro-hydrazonoacetate esters. Key structural variations among analogs include substitutions on the phenyl ring and the ester group (benzyl vs. ethyl). Below is a detailed comparison:
Structural Variations and Molecular Properties
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3 | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|---|
| Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate | 1000576-10-2 | C₁₆H₁₂ClF₃N₂O₂ | 356.73 | 3-CF₃, benzyl ester | 4.2* | 4* |
| Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate | 1000576-53-3 | C₁₅H₁₁Cl₃N₂O₂ | 357.62 | 3,4-Cl₂, benzyl ester | 4.5 | 4 |
| Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate | 27143-07-3 | C₁₁H₁₃ClN₂O₃ | 268.69 | 4-OCH₃, ethyl ester | 2.8 | 5 |
| Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]acetate | 1155902-84-3 | C₁₀H₁₀Cl₂N₂O₂ | 261.10 | 2-Cl, ethyl ester | 3.1 | 4 |
| Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate | N/A | C₁₀H₈Cl₃N₂O₂ | 295.54 | 3,5-Cl₂, ethyl ester | 4.7 | 4 |
*Estimated based on analogous compounds .
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-trifluoromethylphenyl group in the parent compound increases lipophilicity (XLogP3 ~4.2) compared to ethyl analogs with methoxy (XLogP3 ~2.8) or single chloro substituents. Dichlorophenyl derivatives (e.g., 3,5-Cl₂) exhibit even higher XLogP3 values (~4.7) due to enhanced hydrophobicity .
Synthetic Routes :
- Benzyl analogs are synthesized via condensation of benzyl chloroacetate with substituted phenylhydrazines, often using triethylamine as a catalyst . Ethyl esters (e.g., CAS 27143-07-3) follow similar pathways but may require milder conditions due to the smaller ester group .
- Palladium-catalyzed cross-coupling reactions are employed for introducing complex aryl groups, as seen in related spirocyclic compounds .
Biological Activity
Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate (CAS Number: 1000576-10-2) is a chemical compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloroacetate moiety and a trifluoromethyl group, which significantly influence its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound involves the reaction of benzyl chloroacetate with 3-trifluoromethylphenylhydrazine. The reaction is generally conducted in organic solvents like dichloromethane or toluene, using a base such as triethylamine to facilitate the process.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's stability and bioavailability, making it a valuable candidate for drug discovery.
Toxicological Profile
The compound exhibits acute toxicity when ingested, causing skin irritation and serious eye damage. These properties necessitate careful handling in laboratory settings.
Enzyme Inhibition Studies
Recent studies have indicated that derivatives of hydrazone compounds, including those similar to this compound, show potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, N-alkyl derivatives were screened for their inhibitory effects, revealing IC50 values ranging from 27.04 µM to over 100 µM for AChE inhibition . This suggests that similar compounds might exhibit comparable enzyme inhibition profiles.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 2-chloro-2-[2-(3-fluorophenyl)hydrazono]acetate | Fluorine instead of trifluoromethyl | Moderate enzyme inhibition |
| Benzyl 2-chloro-2-[2-(3-methylphenyl)hydrazono]acetate | Methyl group substitution | Variable activity |
| Benzyl 2-chloro-2-[2-(3-nitrophenyl)hydrazono]acetate | Nitro group substitution | Enhanced cytotoxicity |
This compound stands out among similar compounds due to its unique trifluoromethyl group, which enhances its interaction with biological targets and resistance to metabolic degradation .
Case Studies and Applications
Research has highlighted the compound's potential applications in various fields:
- Biochemistry : Used in assays to study enzyme kinetics and protein interactions.
- Pharmaceutical Development : Investigated for anti-inflammatory and anticancer properties, although specific studies on this compound are still emerging.
- Material Science : Explored for use in developing new materials with specialized properties due to its unique chemical structure .
Q & A
Q. What are the optimized synthetic routes for Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a two-step process: (1) condensation of 3-trifluoromethylphenylhydrazine with a chlorinated glyoxylate ester, followed by (2) benzylation. Key parameters include:
- Solvent selection : Toluene or ethyl acetate is preferred for solubility and inertness under acidic/basic conditions .
- Catalyst : Triethylamine (TEA) facilitates deprotonation during hydrazone formation, with stoichiometric ratios critical to avoid side reactions .
- Temperature : Heating to 90°C accelerates condensation but must be controlled to prevent decomposition .
Yield optimization (~70–80%) requires careful isolation via acid quenching (e.g., 1N HCl) and vacuum distillation .
Q. Which spectroscopic techniques are most effective for characterizing the hydrazono tautomerism in this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify tautomeric forms (azo vs. hydrazo) via shifts in N–H protons (~10–12 ppm for hydrazo) and carbonyl carbons (~160–170 ppm) .
- UV-Vis Spectroscopy : Absorbance bands at 350–400 nm indicate π→π* transitions in the conjugated hydrazone system, sensitive to tautomeric shifts .
- X-ray Crystallography : Resolves spatial arrangement, confirming Z-configuration and hydrogen-bonding networks stabilizing tautomers .
Q. How does the electron-withdrawing trifluoromethyl group impact the compound’s stability compared to methoxy-substituted analogs?
Methodological Answer: The –CF group increases electrophilicity at the hydrazone carbon, enhancing susceptibility to nucleophilic attack. This contrasts with electron-donating –OCH groups (e.g., in Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate), which stabilize resonance structures and reduce reactivity . Stability studies via TGA/DSC show –CF analogs decompose at lower temperatures (~150°C vs. 180°C for –OCH) due to reduced conjugation .
Q. What purification strategies are recommended to isolate high-purity this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate unreacted hydrazine and byproducts .
- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >95% purity, confirmed by HPLC .
- Acid-Base Extraction : Partitioning between aqueous HCl (1N) and organic phase (toluene) removes ionic impurities .
Q. How is the Z/E configuration of the hydrazone group determined experimentally?
Methodological Answer:
- NOESY NMR : Spatial proximity between the benzyl ester and trifluoromethylphenyl group confirms Z-configuration .
- IR Spectroscopy : Stretching frequencies for C=N (1630–1650 cm) and C=O (1720 cm) shift slightly between Z and E forms due to conjugation differences .
Advanced Research Questions
Q. What mechanistic pathways govern the compound’s reactivity in heterocyclic condensation reactions?
Methodological Answer: The compound acts as a dienophile in [4+2] cycloadditions or undergoes nucleophilic substitution at the chloro position. For example:
- Thiazole Formation : Reaction with thiosemicarbazide in acidic media generates thiazole derivatives via nucleophilic attack at the chloro carbon, followed by cyclization .
- DFT Calculations : Proton transfer mechanisms (as in ’s ethyl analog) predict activation barriers for tautomer-assisted reactivity . Kinetic studies (UV-Vis monitoring) reveal second-order dependence on hydrazone concentration .
Q. How does the trifluoromethyl group influence tautomeric equilibrium compared to halogen or methoxy substituents?
Methodological Answer:
- Computational Studies (DFT) : –CF destabilizes the hydrazo (keto) form due to poor resonance stabilization, favoring the azo (enol) tautomer. In contrast, –OCH stabilizes the hydrazo form via resonance .
- Solvent Effects : Polar aprotic solvents (DMF) shift equilibrium toward the azo form by stabilizing dipolar intermediates .
Q. What role does this compound play in synthesizing pharmacologically active heterocycles?
Methodological Answer:
- Pyrazolo[3,4-c]pyridines : Condensation with morpholino-dihydropyridinones (e.g., Apixaban intermediates) forms anticoagulant precursors via tandem cyclization and substitution .
- Antimicrobial Agents : Thiazole derivatives synthesized from this compound show activity against MRSA, with MIC values ≤8 µg/mL .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for tautomeric forms be resolved?
Methodological Answer:
- Variable-Temperature NMR : Cooling to –40°C slows tautomer interconversion, resolving split signals for individual forms .
- Cross-Validation : X-ray structures (e.g., ’s Z-configuration) provide static snapshots, while NMR captures dynamic equilibria. MD simulations reconcile discrepancies by modeling solvent and temperature effects .
Q. What computational methods are recommended to predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT (B3LYP/6-311+G )**: Models transition states for proton transfer or cyclization steps .
- Molecular Dynamics (MD) : Simulates solvent effects on tautomer distribution and reaction pathways .
- Docking Studies : Predict binding affinities of derived heterocycles to biological targets (e.g., thrombin for Apixaban analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
